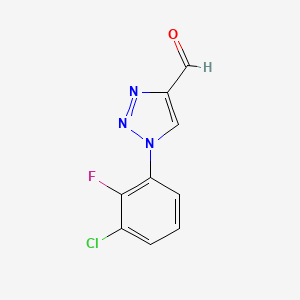
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” belongs to a class of organic compounds known as triazoles . Triazoles are characterized by a 5-membered ring structure containing three nitrogen atoms. They are used in various fields due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “1-(3-chloro-2-fluorophenyl)ethanone” are typically synthesized in the laboratory . The synthesis process often involves reactions with various reagents under controlled conditions .Scientific Research Applications
Crystal Structure and α-Glycosidase Inhibition
- Crystal Structures and Activity : Compounds related to 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have been studied for their crystal structures and α-glycosidase inhibition activity. For instance, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde demonstrated significant α-glycosidase inhibition, suggesting potential applications in managing diabetes and other metabolic disorders. The detailed study of their crystal structures provides insights into the molecular basis of their activity and aids in the design of more potent inhibitors (Gonzaga et al., 2016).
Antimicrobial Agents
- Antimicrobial Activity : New series of 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including variants of the 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, have shown a broad spectrum of antimicrobial activities, indicating their potential as therapeutic agents against bacterial and fungal infections (Bhat et al., 2016).
Molecular Rearrangements and Synthesis
- Molecular Rearrangements : Studies on 1,2,3-triazole derivatives have provided valuable information on molecular rearrangements that could be useful for synthetic chemistry. These rearrangements offer pathways for synthesizing various compounds, potentially including pharmaceuticals and materials (L'abbé et al., 1990).
Fluorescence Probes and Sensing
- Fluorescence Probes for Homocysteine Detection : The development of fluorescence probes based on 1,2,3-triazole derivatives, such as 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde, for detecting homocysteine, highlights their application in biomedical research and diagnostics. These probes show high selectivity and sensitivity, indicating their potential for monitoring health conditions related to homocysteine levels (Chu et al., 2019).
Tuberculosis Inhibitory Activity
- Tuberculosis (TB) Inhibition : N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes have been synthesized and evaluated for their anti-Mycobacterium tuberculosis activity. Some compounds exhibited significant inhibitory effects, suggesting their potential as leads for developing new TB treatments (Costa et al., 2006).
properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRBUXYLTQKZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



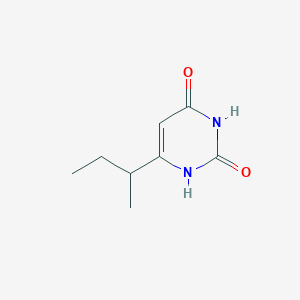
![2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1467056.png)
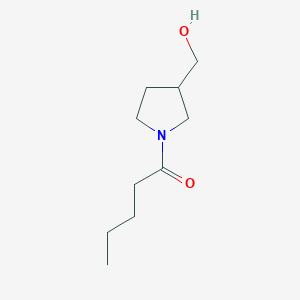
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1467064.png)
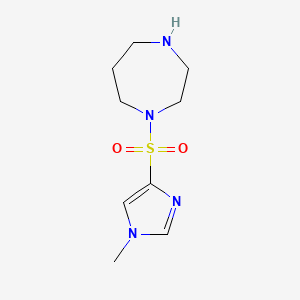
amine](/img/structure/B1467069.png)
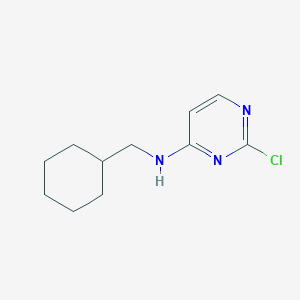
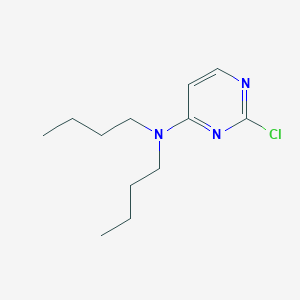

![2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol](/img/structure/B1467073.png)
![{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine](/img/structure/B1467074.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)
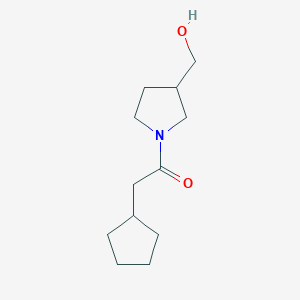
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1467077.png)